Avenaciolide

Descripción general

Descripción

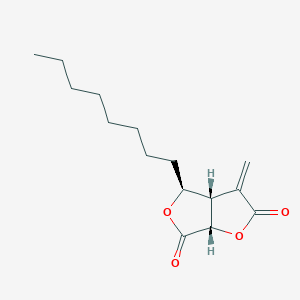

Avenaciolide is a water-insoluble fungal metabolite originally isolated from Aspergillus avenaceus . It has been found to inhibit glutamate transport in isolated rat liver mitochondria . It has also shown effective anti-cancer activity, particularly against malignant meningioma cells .

Synthesis Analysis

An asymmetric synthesis of Avenaciolide has been achieved using a diastereoselective palladium-catalyzed cyclization-carbonylation of bromodienes .Molecular Structure Analysis

Avenaciolide contains a total of 42 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis

Avenaciolide has been found to induce apoptosis in human malignant meningioma cells through the production of reactive oxygen species .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Avenaciolide has been studied for its potential anti-cancer effects. Research indicates that it can inhibit mitochondrial function, leading to apoptosis (programmed cell death) in human malignant meningioma cells. The compound’s cytotoxicity was found to be higher in cancer cells compared to normal cells, suggesting a degree of selectivity in its action .

Antifungal Properties

In addition to its anti-cancer potential, Avenaciolide has been identified as having antifungal properties. It has been isolated from endophytes of medicinal plants and shown to possess activity against fungal pathogens .

Antimycobacterial Activity

Avenaciolide also exhibits antimycobacterial activity, which is significant given the challenge of treating mycobacterial infections such as tuberculosis .

Mecanismo De Acción

Target of Action

Avenaciolide, also known as (+/-)-Avenaciolide or HY-N10272, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transport plays a crucial role in maintaining the concentration of glutamate, an important neurotransmitter, in the synaptic cleft.

Mode of Action

Avenaciolide interferes with the ability of adenosine diphosphate (ADP) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport system, leading to an accumulation of glutamate.

Result of Action

The inhibition of glutamate transport by Avenaciolide can lead to an accumulation of glutamate, resulting in reactive oxygen species (ROS)-induced apoptosis . This suggests that Avenaciolide may have potential therapeutic applications in conditions characterized by excessive glutamate levels, such as certain types of cancer .

Action Environment

The action of Avenaciolide can be influenced by various environmental factors. For instance, the compound’s antifungal and antibacterial activities suggest that it may be more effective in environments with a high presence of these microorganisms . .

Safety and Hazards

Propiedades

IUPAC Name |

(3aS,4S,6aS)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@H]2[C@@H](C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Avenaciolide exhibits its anti-cancer activity by inducing apoptosis in human malignant meningioma cells through the production of reactive oxygen species (ROS). This process is believed to be initiated by mitochondrial dysfunction caused by Avenaciolide. [] Additionally, Avenaciolide has been identified as a potential MurA-targeted inhibitor, disrupting peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). []

ANone: Avenaciolide is known to inhibit mitochondrial function, possibly by disrupting the electron transport chain, leading to increased ROS production and ultimately triggering apoptosis in specific cell types. [, ]

ANone: MurA is an essential enzyme in bacterial peptidoglycan biosynthesis. Avenaciolide inhibits MurA activity, thereby disrupting cell wall formation and leading to bacterial cell death. Interestingly, Avenaciolide can inhibit both wild-type and fosfomycin-resistant MurA, offering a potential advantage over existing MurA-targeted antibiotics. []

ANone: Avenaciolide has the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol. []

ANone: Avenaciolide has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the functional groups, connectivity, and molecular weight of the compound. [, , , , , ]

ANone: The provided research primarily focuses on the biological activity of Avenaciolide. Further research is needed to assess its material compatibility and stability under various conditions beyond biological systems.

ANone: The provided research focuses primarily on the biological activity of Avenaciolide. There is no mention of Avenaciolide exhibiting catalytic properties.

ANone: Yes, molecular simulations have been used to investigate Avenaciolide's interaction with its target, MurA. These simulations revealed that Avenaciolide competitively inhibits the formation of the tetrahedral intermediate in the MurA active site. []

ANone: Research suggests that the α,β-unsaturated carbonyl group in Avenaciolide is crucial for its antimicrobial activity. Replacing the octyl group with aromatic groups, including those containing halogens, retains or even enhances antifungal activity. [, , , ]

ANone: The exocyclic double bond in Avenaciolide appears to be essential for its antifungal activity, potentially due to its involvement in a Michael addition-type reaction with fungal enzymes. []

ANone: While the provided research does not delve into specific stability and formulation details, it highlights Avenaciolide's water insolubility, suggesting the need for formulation strategies to enhance its solubility and bioavailability for therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)